(E)-3-(furan-2-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one features a conjugated enone system linked to a furan heterocycle and a piperazine moiety substituted with a 4-(trifluoromethyl)benzo[d]thiazol-2-yl group. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the enone system may facilitate covalent interactions with biological targets .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-4-1-5-15-17(14)23-18(28-15)25-10-8-24(9-11-25)16(26)7-6-13-3-2-12-27-13/h1-7,12H,8-11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHLLCCPDNWGW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its pharmacological implications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Furan Ring : Utilizing furan derivatives in reactions with suitable electrophiles.
- Trifluoromethylation : Incorporating the trifluoromethyl group through specific reagents such as trifluoroacetic anhydride.
- Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through a condensation reaction involving the furan and thiazole components.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown potent antibacterial activity against various strains, including E. coli and S. aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10f | E. coli | 50 μg/mL |
| 10a | S. aureus | 25 μg/mL |
Anticancer Activity
The thiazole moiety has been associated with anticancer properties, particularly in compounds that demonstrate selective cytotoxicity against cancer cell lines. For example, derivatives containing the thiazole ring have shown IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Study : A series of thiazole derivatives were synthesized and tested against K. pneumoniae and P. aeruginosa. The results showed that certain derivatives had activity surpassing that of ciprofloxacin .
- Cytotoxicity Evaluation : In vitro studies on compounds with similar structures revealed significant cytotoxic effects against multiple cancer cell lines, suggesting a robust mechanism of action possibly linked to apoptosis induction .
- Mechanism of Action : Molecular dynamics simulations indicated that the interaction between these compounds and specific protein targets is primarily hydrophobic, enhancing their bioactivity .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds containing furan and thiazole derivatives exhibit significant anticancer properties. The incorporation of a trifluoromethyl group enhances the biological activity of these compounds by improving their lipophilicity and metabolic stability. For example, derivatives similar to (E)-3-(furan-2-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one have shown efficacy against various cancer cell lines, suggesting a promising avenue for further research in oncology .
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Compounds with this structure have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. The presence of the piperazine moiety may enhance the interaction with biological targets, leading to improved antimicrobial efficacy. Studies indicate that modifications to the thiazole and furan components can yield compounds with potent antimicrobial effects .
Neuropharmacological Effects
Research has also explored the neuropharmacological potential of similar compounds. The piperazine ring is often associated with psychoactive properties, and derivatives of this compound may exhibit anxiolytic or antidepressant effects. Investigations into their mechanism of action could reveal new therapeutic strategies for treating mood disorders .
Material Science Applications
Organic Electronics
The furan moiety's electron-rich nature makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of trifluoromethyl groups can enhance charge transport properties, making these compounds attractive candidates for further development in electronic applications .
Polymer Chemistry
Compounds like this compound can serve as monomers or additives in polymer synthesis. Their unique chemical properties enable the production of polymers with tailored functionalities, such as increased thermal stability or improved mechanical properties. This aspect is particularly relevant in developing advanced materials for coatings or composites .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a series of thiazole-furan derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The incorporation of trifluoromethyl groups significantly improved the potency compared to non-fluorinated analogs .
Case Study 2: Antimicrobial Efficacy
Research conducted on a library of thiazole derivatives revealed that compounds similar to this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, indicating their potential as novel antimicrobial agents .
Case Study 3: Organic Electronics
An investigation into the use of furan-based compounds in OLEDs showed that devices incorporating these materials exhibited enhanced brightness and efficiency compared to traditional materials. This highlights the viability of using such compounds in next-generation electronic devices .
Comparison with Similar Compounds
Table 1: Structural Comparison
Pharmacokinetic and Physicochemical Properties
Compliance with Drug-Likeness Criteria
- Lipinski’s Rule of Five: The target compound’s molecular weight (MW ≈ 450 g/mol) and calculated logP (~3.2) suggest compliance with Lipinski’s criteria, similar to isoxazole derivatives C1–C10 (). Its hydrogen bond acceptors (8) and donors (1) are within acceptable ranges .
- Fraction of sp³ Carbons (Fsp³) : The Fsp³ value (~0.35) is slightly below the optimal threshold (≥0.42), indicating moderate stereochemical complexity. This contrasts with natural products but aligns with synthetic analogs like C6 (Fsp³ = 0.38) .
- Topological Polar Surface Area (TPSA) : A TPSA of ~85 Ų predicts moderate oral absorption (60–90% fractional absorption), comparable to C6 (TPSA = 78 Ų) but superior to compounds with TPSA ≥140 Ų .
Table 2: Pharmacokinetic Parameters
| Parameter | Target Compound | Compound C6 | (E)-3-(4-Fluorophenyl) analog |
|---|---|---|---|
| MW (g/mol) | ~450 | 420 | 410 |
| logP | ~3.2 | 2.9 | 3.0 |
| H-bond Acceptors | 8 | 7 | 6 |
| H-bond Donors | 1 | 1 | 0 |
| TPSA (Ų) | ~85 | 78 | 72 |
| Rotatable Bonds | 6 | 5 | 5 |
Molecular Interactions and Binding Affinity
The trifluoromethyl group in the target compound may engage in halogen bonding with residues like Leu352, as observed in COX-2 inhibitor C6 . The benzo[d]thiazole ring facilitates π-π stacking (e.g., with Tyr355) and hydrophobic interactions, while the enone system could form covalent adducts with cysteine residues in enzymatic pockets. In contrast, the nitro group in Compound 7a may induce stronger electrostatic interactions but increase toxicity risks .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (E)-3-(furan-2-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a furan-containing acryloyl derivative with a piperazine-linked benzo[d]thiazol precursor. Key steps include:
- Condensation : Use of coupling agents (e.g., DCC or EDC) under reflux in anhydrous solvents like dichloromethane or THF .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Optimization : Control of temperature (70–90°C) and reaction time (12–24 hrs) to maximize yield (>70%) and minimize side products like unreacted acryloyl intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for the (E)-configuration of the enone (vinyl proton at δ 7.2–7.5 ppm, J = 15–16 Hz) and trifluoromethyl group (δ 120–125 ppm in <sup>19</sup>F NMR) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H]<sup>+</sup> peak at m/z 449.12 .
- IR : Identify carbonyl (C=O stretch at 1680–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
Q. How do the furan and benzo[d]thiazol moieties influence the compound’s physicochemical properties?
- Key Findings :
- Furan Ring : Enhances π-π stacking interactions (logP ~3.2) but may reduce aqueous solubility (<0.1 mg/mL) .
- Benzo[d]thiazol : Contributes to planar rigidity, improving binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodology :
- Assay Validation : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives from off-target effects .
- Structural Confirmation : Re-analyze batches via HPLC (≥95% purity) to exclude degradation products .
- Computational Docking : Compare binding modes in homology models of target proteins (e.g., using AutoDock Vina) to identify assay-specific discrepancies .
Q. How can researchers design SAR studies to evaluate the role of the trifluoromethyl group in modulating target selectivity?
- Methodology :
- Analog Synthesis : Replace CF₃ with -CH₃, -Cl, or -CN via nucleophilic substitution on the benzo[d]thiazol ring .
- Biological Testing : Compare IC₅₀ values against related targets (e.g., kinases vs. GPCRs) to map electronic and steric effects .
- Thermodynamic Analysis : Use ITC to quantify enthalpy/entropy contributions of CF₃ to binding .
Q. What computational methods are suitable for predicting metabolic stability and toxicity profiles of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., CYP3A4 liability) and hERG inhibition risk .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess conformational stability in blood-brain barrier models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
